molecular formula C16H16N6O3 B12488571 3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one

3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one

Cat. No.: B12488571
M. Wt: 340.34 g/mol
InChI Key: WVXKNSRQEJTUCL-UHFFFAOYSA-N
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Description

3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one is a heterocyclic compound that features an imidazo-tetrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable imidazole derivative, followed by the introduction of the morpholine-4-carbonyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The benzyl and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It may be explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where imidazo-tetrazinone derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The imidazo-tetrazinone core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their biological activity.

    Benzoimidazoles: Another class of compounds with a related structure, known for their medicinal properties.

Uniqueness

3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a benzyl group, morpholine-4-carbonyl moiety, and imidazo-tetrazinone core makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

3-benzyl-8-(morpholine-4-carbonyl)imidazo[5,1-d][1,2,3,5]tetrazin-4-one

InChI

InChI=1S/C16H16N6O3/c23-15(20-6-8-25-9-7-20)13-14-18-19-22(16(24)21(14)11-17-13)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2

InChI Key

WVXKNSRQEJTUCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C3N=NN(C(=O)N3C=N2)CC4=CC=CC=C4

Origin of Product

United States

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